molecular formula C14H23NO2S B15192214 Thiobuscaline CAS No. 90109-57-2

Thiobuscaline

Cat. No.: B15192214
CAS No.: 90109-57-2
M. Wt: 269.40 g/mol
InChI Key: CPNWMHCBHUXITO-UHFFFAOYSA-N
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Description

Thiobuscaline, or 3,5-dimethoxy-4-butylthiophenethylamine, is a lesser-known psychedelic drug. It is an analog of buscaline and was first synthesized by Alexander Shulgin. This compound is known for its entheogenic properties, causing a threshold effect. The compound has a chemical formula of C14H23NO2S and a molar mass of 269.40 g·mol−1 .

Chemical Reactions Analysis

Thiobuscaline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

Thiobuscaline has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound to study the properties and reactions of thiophene derivatives. In biology, this compound is studied for its potential effects on the central nervous system, given its psychedelic properties. In medicine, research is ongoing to explore its potential therapeutic uses, although its entheogenic effects limit its application. Industrial applications of this compound are minimal due to its psychoactive nature .

Mechanism of Action

The mechanism of action of thiobuscaline involves its interaction with serotonin receptors in the brain. It is believed to act as a partial agonist at the 5-HT2A receptor, which is associated with its psychedelic effects. The molecular targets and pathways involved in its action are similar to those of other psychedelic phenethylamines, such as mescaline. detailed studies on the pharmacological properties, metabolism, and toxicity of this compound are limited .

Comparison with Similar Compounds

Thiobuscaline is similar to other psychedelic phenethylamines, such as mescaline and buscaline. it is unique due to the presence of a butylthio group at the 4-position of the phenethylamine backbone. This structural difference contributes to its distinct pharmacological profile. Other similar compounds include 2C-T-2 and 2C-T-7, which also contain sulfur atoms in their structures .

Properties

CAS No.

90109-57-2

Molecular Formula

C14H23NO2S

Molecular Weight

269.40 g/mol

IUPAC Name

2-(4-butylsulfanyl-3,5-dimethoxyphenyl)ethanamine

InChI

InChI=1S/C14H23NO2S/c1-4-5-8-18-14-12(16-2)9-11(6-7-15)10-13(14)17-3/h9-10H,4-8,15H2,1-3H3

InChI Key

CPNWMHCBHUXITO-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=C(C=C(C=C1OC)CCN)OC

Origin of Product

United States

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